molecular formula C17H17N5O3 B14532626 3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide CAS No. 62419-42-5

3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide

Cat. No.: B14532626
CAS No.: 62419-42-5
M. Wt: 339.3 g/mol
InChI Key: VOBLPYFTNMGWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, to form a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 3-amino-4-hydroxybenzamide, under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH of around 8-10.

    Purification: The resulting azo compound is purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium dithionite in an acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its azo linkage, which can bind to specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s anilino and dioxobutan-2-yl groups can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoazobenzene: Another azo compound with similar structural features but different functional groups.

    2-Amino-5-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid: A structurally related compound with a carboxylic acid group instead of an amide group.

Uniqueness

3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62419-42-5

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

3-amino-4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide

InChI

InChI=1S/C17H17N5O3/c1-10(23)15(17(25)20-12-5-3-2-4-6-12)22-21-14-8-7-11(16(19)24)9-13(14)18/h2-9,15H,18H2,1H3,(H2,19,24)(H,20,25)

InChI Key

VOBLPYFTNMGWEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.